



## Application Notes and Protocols: 1,1,3-Tribromoacetone in Chemical Synthesis

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Compound of Interest

Compound Name: 1,1,3-Tribromoacetone

Cat. No.: B1347163

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### Introduction

**1,1,3-Tribromoacetone** (CAS No. 3475-39-6) is a highly brominated ketone, appearing as a white or light yellow solid at room temperature.[1][2] Its structure, featuring three bromine atoms on an acetone backbone, results in significant chemical reactivity that makes it a valuable, albeit specialized, reagent in organic synthesis.[1] While its direct application as a general-purpose brominating agent for various substrates is not extensively documented, its primary role is as a critical chemical intermediate and a building block for complex molecules, particularly in the pharmaceutical industry.[1][3]

The reactivity of **1,1,3-tribromoacetone** is dominated by two key features: the carbonyl group, which undergoes typical ketone chemistry, and the three bromine atoms. These halogens act as effective leaving groups in nucleophilic substitution reactions, making the molecule a potent electrophile and a reagent for introducing brominated fragments into larger structures.[1]

## **Key Applications in Synthesis**

The most notable application of **1,1,3-tribromoacetone** is its role as a key intermediate in the synthesis of pteridine-ring-containing pharmaceuticals, such as the antifolate agent Methotrexate.[1][3] In these multi-step syntheses, it serves as a crucial reagent, although it is often considered an impurity in the final drug product that must be carefully controlled.[1][3] Its



utility stems from its ability to participate in cyclization and substitution reactions necessary to construct complex heterocyclic frameworks.[1]

While theoretically capable of acting as a brominating agent for substrates like enols/enolates, alkenes, or aromatics, specific protocols detailing such uses are not prevalent in the surveyed literature. Its high reactivity can lead to multiple side products, and other reagents like N-Bromosuccinimide (NBS) or molecular bromine are more commonly employed for general brominations.[4][5][6] The primary documented use of **1,1,3-tribromoacetone** remains as a reactive building block rather than a selective brominating agent.

## **Physicochemical and Safety Data**

Proper handling and storage of **1,1,3-tribromoacetone** are critical due to its reactivity and potential toxicity. It may cause skin, eye, and respiratory system irritation and is harmful if swallowed or inhaled.[7]

Property	Value	Citation(s)
CAS Number	3475-39-6	[1]
Molecular Formula	C <sub>3</sub> H <sub>3</sub> Br <sub>3</sub> O	[1]
Molecular Weight	294.77 g/mol	[3]
Physical State	White or light yellow solid	[1]
Melting Point	28-29 °C	[1][2]
Boiling Point	114-116 °C at 14 Torr (mmHg)	[1]
Density (Predicted)	2.561 ± 0.06 g/cm <sup>3</sup>	[1]
Solubility	DMSO: 100 mg/mL (with ultrasonic assistance)	[1]
Storage Temperature	Recommended -20 °C	[3]

## **Experimental Protocols**

The most well-documented protocol involving **1,1,3-tribromoacetone** is its own synthesis. It is typically formed as part of a mixture during the direct bromination of acetone, which can be



controlled to favor certain products.[3][7] A more specific laboratory-scale synthesis starts from 1,3-dibromoacetone.

## Protocol 1: Synthesis of 1,1,3-Tribromoacetone from 1,3-Dibromoacetone

This protocol describes the bromination of 1,3-dibromoacetone to yield **1,1,3-tribromoacetone**.

#### Materials:

- 1,3-dibromoacetone (210 g)
- Bromine (150 g)
- Glacial Acetic Acid (1000 mL total)

#### Procedure:

- Dissolve 210 g of 1,3-dibromoacetone in 500 mL of glacial acetic acid in a suitable reaction vessel.
- Gently heat the solution to 80-90 °C.
- Separately, prepare a solution of 150 g of bromine dissolved in 500 mL of glacial acetic acid.
- Add the bromine solution dropwise to the heated 1,3-dibromoacetone solution over a period
  of one hour. The reaction is exothermic, so no additional heating should be necessary during
  the addition. Maintain the temperature in the 80-90 °C range.
- After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC or GC is recommended).
- Once the reaction is complete, remove the glacial acetic acid solvent via distillation under reduced pressure.
- The crude product is then purified by vacuum distillation. A forerun is collected, followed by the main fraction of **1,1,3-tribromoacetone**.

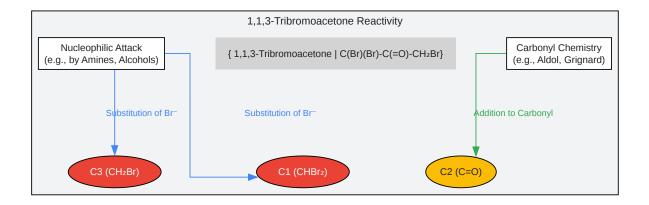


#### Results:

- Product: **1,1,3-Tribromoacetone** (180 g)
- Boiling Point of Product: 114-116 °C at 14 mmHg
- Byproduct: 1,1,1,3-Tetrabromoacetone (21 g), collected at a higher boiling point (132-133 °C at 13 mmHg)

# Diagrams and Workflows Chemical Reactivity Overview

The following diagram illustrates the key reactive sites of **1,1,3-tribromoacetone**, which explain its utility as an electrophilic building block in organic synthesis.



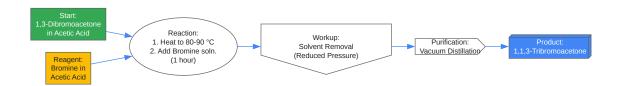
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Caption: Reactive sites on **1,1,3-tribromoacetone**.

## Experimental Workflow: Synthesis of 1,1,3-Tribromoacetone



This diagram outlines the key steps described in Protocol 1 for the synthesis of **1,1,3- tribromoacetone**.



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Caption: Workflow for the synthesis of **1,1,3-tribromoacetone**.

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